3-(3-methoxyphenoxy)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound belongs to the chromeno-oxazine family, characterized by a fused chromene-oxazine core. Its structure includes a pyridin-2-ylmethyl substituent at position 9 and a 3-methoxyphenoxy group at position 3, distinguishing it from related derivatives. The methoxy group enhances electron-donating properties, while the pyridine moiety may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
3-(3-methoxyphenoxy)-2-methyl-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-16-24(32-19-8-5-7-18(12-19)29-2)23(28)20-9-10-22-21(25(20)31-16)14-27(15-30-22)13-17-6-3-4-11-26-17/h3-12H,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEUIUIPXUTEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CC=N4)OC5=CC=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. The starting materials often include 3-methoxyphenol, 2-methylchromone, and pyridine-2-carbaldehyde. The synthetic route may involve the following steps:
Formation of the chromeno ring: This step involves the cyclization of 2-methylchromone with appropriate reagents under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This step involves the reaction of 3-methoxyphenol with the chromeno derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Formation of the oxazin ring: This step involves the cyclization of the intermediate with pyridine-2-carbaldehyde under acidic conditions to form the oxazin ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxy)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenoxy and pyridin-2-ylmethyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-methoxyphenoxy)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one ()
- Structural Differences :
- Position 9 : A 3-methoxybenzyl group replaces the pyridin-2-ylmethyl group, reducing nitrogen-based interactions.
- Position 4 : A propyl chain substitutes the methyl group, increasing hydrophobicity.
- Functional Implications: The propyl chain may enhance membrane permeability but reduce solubility compared to the methyl group in the target compound.
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-methyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine ()
- Structural Differences: Core Variation: A pyrimidine ring replaces the oxazine moiety, altering electronic properties. Substituents: Chlorobenzylidene and chlorophenyl groups introduce electron-withdrawing effects, contrasting with the methoxyphenoxy group.
- Functional Implications :
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Structural Differences: Core Variation: An imidazo-pyridine system replaces the chromeno-oxazine scaffold, reducing rigidity. Substituents: 4-Nitrophenyl (strong electron-withdrawing) and cyano groups contrast with the methoxyphenoxy motif.
- Functional Implications :
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()
- Structural Differences: Core Variation: A spirocyclic oxa-aza system replaces the fused chromeno-oxazine framework, increasing conformational flexibility. Substituents: Dimethylamino-phenyl provides a basic nitrogen, unlike the neutral pyridine in the target compound.
- Functional Implications: The spiro structure may improve bioavailability but reduce target specificity. The dimethylamino group enables pH-dependent solubility .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Position 3/4/9 Substituents | Key Properties |
|---|---|---|---|
| Target Compound | Chromeno-oxazine | 3-methoxyphenoxy, methyl, pyridin-2-ylmethyl | Planar, moderate solubility, π-π stacking |
| 9-(3-Methoxybenzyl)-4-propyl derivative | Chromeno-oxazine | 3-methoxybenzyl, propyl | High hydrophobicity, limited H-bonding |
| 9-(2-Chlorobenzylidene)-pyrimidine derivative | Chromeno-pyrimidine | 2-chlorobenzylidene, hydrazinyl | Electron-withdrawing, chelation potential |
| Tetrahydroimidazo-pyridine derivative | Imidazo-pyridine | 4-nitrophenyl, cyano, ester | Redox-active, ester hydrolysis susceptibility |
| Spirocyclic oxa-aza derivative | Spiro-oxa-aza | 4-dimethylamino-phenyl | Flexible, pH-dependent solubility |
Research Findings and Implications
- Electronic Effects : Methoxy and pyridine groups in the target compound balance electron donation and π-interactions, whereas chlorine or nitro groups in analogs prioritize electrophilic interactions .
- Solubility : Methyl and pyridine substituents in the target compound likely confer better aqueous solubility than propyl or spirocyclic derivatives .
- Biological Interactions: The rigid chromeno-oxazine core may favor enzyme inhibition (e.g., kinase targets), while spirocyclic or imidazo-pyridine systems might target G-protein-coupled receptors .
Biological Activity
3-(3-methoxyphenoxy)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the oxazine class. Its unique structure includes a chromeno ring fused with an oxazin ring and various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₂O₅ |
| Molecular Weight | 365.37 g/mol |
| CAS Number | 951997-79-8 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The presence of methoxy and pyridinyl groups enhances its reactivity and biological interaction potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromeno Ring : Cyclization of 2-methylchromone with appropriate reagents under acidic or basic conditions.
- Introduction of the Methoxyphenoxy Group : Reaction of 3-methoxyphenol with the chromeno derivative using coupling reagents like DCC (dicyclohexylcarbodiimide).
- Pyridinyl Substitution : Incorporation of the pyridin-2-ylmethyl group through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The mechanisms may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as enzyme inhibitors, affecting metabolic pathways linked to diseases.
- Modulation of Neurotransmitter Systems : The structural features suggest possible interactions with neurotransmitter receptors, influencing neurological functions.
Anticancer Activity
Research indicates that oxazine derivatives exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Testing : Studies have shown that related compounds can induce cell cycle arrest in cancer cells at specific phases (e.g., G2/M phase).
- Molecular Docking Studies : These studies suggest that the compound may bind effectively to tubulin, inhibiting polymerization and thus preventing cancer cell proliferation.
For example, a study on oxazinonaphthalene derivatives reported IC50 values ranging from 4.47 to 52.8 μM against human ovarian and breast cancer cell lines, demonstrating moderate to high antiproliferative activity .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Tubulin Inhibition : A series of oxazinonaphthalene analogs were synthesized and tested for their ability to inhibit tubulin polymerization, showing promising results in terms of cytotoxicity against resistant cancer cell lines .
- Molecular Docking Analysis : Research involving molecular docking simulations has indicated a strong affinity for binding at the colchicine site on tubulin, suggesting a mechanism for the anticancer properties observed .
Applications in Medicinal Chemistry
Due to its unique structure and biological activity, this compound holds potential for various applications:
- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutics targeting specific diseases.
- Biological Probes : The compound can serve as a probe in biological studies to elucidate molecular interactions and pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
